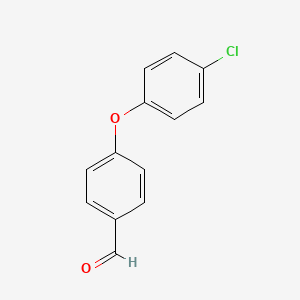

4-(4-Chlorophenoxy)benzaldehyde

描述

Significance in Contemporary Chemical Synthesis and Research

The presence of the chlorophenoxy group enhances the reactivity of 4-(4-Chlorophenoxy)benzaldehyde, establishing it as a crucial intermediate in the synthesis of a wide array of chemical products. chemimpex.com Its utility as a versatile building block is a cornerstone of its significance, enabling the construction of more complex molecules for both research and industrial purposes. chemimpex.comcymitquimica.com The compound's structure allows for various chemical modifications, making it a valuable precursor for creating derivatives with specific, desired properties. chemimpex.com In essence, it serves as a foundational component for innovation in chemical research and the development of new products. chemimpex.com

Overview of Primary Research Applications in Scholarly Disciplines

The primary research applications of this compound are diverse, spanning several key scientific fields:

Pharmaceutical Synthesis: This compound is a significant intermediate in the creation of various pharmaceutical agents. chemimpex.com Its role as a precursor allows for the development of novel therapeutic agents, opening new avenues of investigation in medicinal chemistry. chemimpex.com

Agrochemical Development: It is utilized in the formulation of herbicides and pesticides, contributing to crop protection solutions. chemimpex.com

Materials Science: The chemical is employed in the development of specialty polymers and resins, where it helps to enhance the properties of materials used in coatings and adhesives. chemimpex.com

Analytical Chemistry: In this field, it serves as a standard for various analytical methods, aiding in the accurate quantification and analysis of related compounds. chemimpex.com

Scope of Academic Investigation Pertaining to this compound

Academic investigation into this compound is extensive, primarily focusing on its role as a building block in organic synthesis. chemimpex.comtcichemicals.com Research explores its utility in creating a variety of derivatives with potential biological activity. chemimpex.com For instance, it is a precursor in the synthesis of other complex molecules, highlighting its importance in medicinal chemistry research. chemimpex.com The compound is frequently used in laboratory settings for a multitude of experimental and investigative procedures in chemistry and biochemistry. labcompare.comlabcompare.com

Interactive Data Tables

Compound Properties

| Property | Value |

| CAS Number | 61343-99-5 |

| Molecular Formula | C13H9ClO2 |

| Molecular Weight | 232.67 g/mol |

| Appearance | White shining powder |

| Melting Point | 54-60 °C |

| Purity | ≥ 99% (HPLC) |

The data in this table is sourced from Chem-Impex. chemimpex.com

Research Applications

| Discipline | Application |

| Pharmaceuticals | Intermediate in the synthesis of therapeutic agents. chemimpex.com |

| Agrochemicals | Used in the development of herbicides and pesticides. chemimpex.com |

| Materials Science | Formulation of specialty polymers and resins. chemimpex.com |

| Analytical Chemistry | Utilized as a standard in analytical methods. chemimpex.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(4-chlorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCXBCYVCDPFEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397323 | |

| Record name | 4-(4-Chlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61343-99-5 | |

| Record name | 4-(4-Chlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Chlorophenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations Involving 4 4 Chlorophenoxy Benzaldehyde

Established Synthetic Pathways for 4-(4-Chlorophenoxy)benzaldehyde

The synthesis of this compound primarily relies on the formation of the diaryl ether bond, a key structural feature of the molecule.

Phenol-Aldehyde Condensation Approaches in the Synthesis of this compound

The formation of the diaryl ether in this compound is classically achieved through condensation reactions, with the Ullmann condensation being a prominent method. wikipedia.orgorganic-chemistry.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542) or an alcohol. wikipedia.orgrsc.org

The synthesis of this compound via an Ullmann-type reaction can be approached in two primary ways:

Route A: The reaction of 4-chlorophenol (B41353) with 4-halobenzaldehyde (e.g., 4-fluorobenzaldehyde (B137897) or 4-chlorobenzaldehyde).

Route B: The reaction of 4-hydroxybenzaldehyde (B117250) with a 1-chloro-4-halobenzene.

Traditionally, these reactions require high temperatures (often exceeding 210°C) and the use of polar, high-boiling point solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org Stoichiometric amounts of copper or its salts are used as catalysts. wikipedia.org The aryl halide is typically activated by electron-withdrawing groups to facilitate the reaction. wikipedia.org

Modern advancements in the Ullmann condensation have led to the development of more efficient and milder reaction conditions. The use of soluble copper catalysts supported by ligands such as diamines, N,N-dimethylglycine, and acetylacetonates (B15086760) allows the reaction to proceed at lower temperatures, for instance, at 90°C. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of Traditional and Modern Ullmann Condensation Conditions

| Feature | Traditional Ullmann Condensation | Modern Ullmann Condensation |

|---|---|---|

| Catalyst | Stoichiometric copper powder or copper salts | Catalytic amounts of soluble copper complexes with ligands |

| Temperature | High (>210°C) | Milder (e.g., 90-120°C) |

| Solvents | High-boiling polar solvents (NMP, DMF) | Toluene (B28343), Acetonitrile, DMSO |

| Ligands | Generally absent | Diamines, N,N-dimethylglycine, 1,2-Propanediol |

| Reaction Time | Often long (e.g., 18h) | Can be shorter (e.g., 12h) |

One study detailed the synthesis of a related compound, 1-[2-chloro-4-(4-chlorophenoxy)phenyl]-ethanone, starting from 4-chlorophenol and 1,3-dichlorobenzene (B1664543) using a copper(I) chloride catalyst in NMP at 160°C for 18 hours, achieving a 65% yield for the ether formation step. globethesis.com The introduction of a ligand like 1,2-propanediol allowed the reaction to be performed in toluene at a lower temperature of 115°C for 12 hours, yielding a similar product in 77% yield. globethesis.com

Alternative and Emerging Synthetic Routes to this compound

Beyond the classical Ullmann condensation, several alternative and emerging synthetic strategies are being explored to synthesize diaryl ethers and substituted benzaldehydes. These methods often focus on improving efficiency, reducing waste, and employing milder reaction conditions.

Nickel-Catalyzed Cross-Coupling: Nickel-based catalysts are emerging as powerful alternatives to copper for the synthesis of diaryl ethers. researchgate.net These reactions can sometimes proceed under milder conditions and may offer a broader substrate scope, including the use of more abundant and less reactive aryl chlorides. researchgate.net

One-Pot Reduction/Cross-Coupling: A novel one-pot, two-step procedure has been developed for the synthesis of functionalized benzaldehydes. acs.orgrug.nlresearchgate.net This method involves the reduction of a Weinreb amide to a stable hemiaminal intermediate, which acts as a protected form of the aldehyde. This intermediate can then undergo cross-coupling with organometallic reagents to introduce various substituents. acs.orgrug.nl While not directly applied to this compound, this methodology represents a modern approach to constructing substituted benzaldehydes.

Formylation of Diaryl Ethers: An alternative strategy involves the initial synthesis of the (4-chlorophenoxy)benzene core, followed by the introduction of the aldehyde group. Formylation reactions, such as the Vilsmeier-Haack reaction or the use of organolithium reagents followed by quenching with DMF, can be employed to introduce the formyl group onto the diaryl ether backbone. google.com A patent describes a process for synthesizing alkoxy-substituted benzaldehydes from the corresponding alkoxy-substituted benzenes, highlighting the industrial relevance of such formylation steps. google.com

Catalytic Debromomethoxylation: A newer method for synthesizing functionally substituted benzaldehydes involves the catalytic debromomethoxylation of dibromomethylarenes using benzaldehyde (B42025) dimethyl acetal (B89532) and a zinc chloride catalyst. kpfu.ru This approach avoids harsh conditions and provides a high yield of the desired aldehyde. kpfu.ru

Utilization of this compound as a Versatile Synthetic Intermediate

The aldehyde group in this compound is a site of rich chemical reactivity, making the compound a versatile building block in organic synthesis.

Role in Carbonyl Chemistry: Reactions of the Aldehyde Moiety

The aldehyde functionality readily participates in a variety of chemical transformations, including reduction, oxidation, and condensation reactions.

Reduction Transformations of the Aldehyde Group

The aldehyde group can be selectively reduced to a primary alcohol, yielding (4-(4-chlorophenoxy)phenyl)methanol. This transformation is fundamental in synthetic chemistry for accessing the corresponding alcohol derivative.

Common reducing agents for this purpose include:

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. ugm.ac.idlibretexts.org The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. ugm.ac.id Ultrasonic irradiation has been shown to accelerate this reduction, often providing high yields in a short amount of time. ugm.ac.id

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, LiAlH₄ can also efficiently reduce aldehydes to primary alcohols. libretexts.org It is also capable of reducing other functional groups like esters and carboxylic acids. libretexts.org

A method has also been described for the reduction of a carboxylic acid to an alcohol by first converting it to a mixed anhydride, followed by reduction with NaBH₄. nih.govgoogle.com This showcases the versatility of borohydride reagents in different chemical environments.

Oxidation Reactions of the Aldehyde Functionality

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 4-(4-chlorophenoxy)benzoic acid. This is a common transformation in organic synthesis.

Several methods can be employed for this oxidation:

Manganese(III) Complexes: A mononuclear manganese(III) iodosylbenzene complex has been shown to efficiently oxidize aldehydes to carboxylic acids through the activation of the formyl C-H bond. nih.gov

Photocatalytic Oxidation: Using a metalloporphyrin sensitizer, aldehydes can be converted to carboxylic acids using air and simulated sunlight, offering a green chemistry approach. researchgate.net

Hydrothermal Oxidation: In the presence of certain metal salts like iron(III) nitrate, aldehydes can be oxidized to carboxylic acids in high yield under anaerobic hydrothermal conditions. nih.gov

Cannizzaro Reaction: In the absence of α-hydrogens, as is the case for this compound, treatment with a strong base like sodium hydroxide (B78521) can induce a disproportionation reaction (Cannizzaro reaction), yielding both the corresponding alcohol and the carboxylate salt. scribd.com

Baeyer-Villiger Oxidation: Peracids like meta-chloroperoxybenzoic acid (m-CPBA) can oxidize aldehydes to carboxylic acids. libretexts.org

Role in Condensation Reactions

The electrophilic nature of the aldehyde's carbonyl carbon makes this compound an excellent substrate for various condensation reactions, which are crucial for carbon-carbon bond formation.

Claisen-Schmidt Condensation: This reaction involves the base-catalyzed condensation of an aldehyde (with no α-hydrogens) with a ketone that possesses α-hydrogens, leading to the formation of an α,β-unsaturated ketone, commonly known as a chalcone (B49325). nih.govwikipedia.orgchegg.com For instance, the reaction of this compound with acetophenone (B1666503) in the presence of a base like sodium hydroxide yields the corresponding chalcone. chegg.comresearchgate.net These reactions can often be performed under solvent-free conditions. nih.gov

Knoevenagel Condensation: This is a modification of the aldol (B89426) condensation where the aldehyde reacts with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgsigmaaldrich.com Examples of active methylene compounds include malononitrile, cyanoacetic acid, and thiobarbituric acid. wikipedia.orgresearchgate.netresearchgate.net The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt and results in the formation of a new carbon-carbon double bond. wikipedia.orgresearchgate.netnih.gov This reaction is a key step in the synthesis of various functionalized polymers and biologically active molecules. nih.gov

Table 2: Condensation Reactions Involving this compound

| Reaction Name | Reactant Partner | Catalyst | Product Type |

|---|---|---|---|

| Claisen-Schmidt | Ketone (e.g., Acetophenone) | Strong Base (e.g., NaOH) | α,β-Unsaturated Ketone (Chalcone) |

| Knoevenagel | Active Methylene Compound (e.g., Malononitrile) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Product |

Condensation Reactions, Including Schiff Base and Hydrazone Formation

The aldehyde functional group in this compound is a prime site for condensation reactions, readily forming C=N double bonds with primary amino groups. This reactivity is fundamental to the synthesis of Schiff bases and hydrazones, which are classes of compounds with significant applications in medicinal and materials chemistry.

The synthesis of Schiff bases involves the reaction of this compound with a primary amine. This reaction is typically carried out in a suitable solvent like ethanol and is often catalyzed by a few drops of an acid, such as glacial acetic acid. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine adds to the carbonyl carbon, followed by the elimination of a water molecule to form the imine or azomethine group (-C=N-). A general scheme for this reaction is the condensation of this compound with various primary amines to yield the corresponding Schiff bases. While specific studies on this compound are not abundant, the synthesis of Schiff bases from the closely related 4-chlorobenzaldehyde (B46862) is well-documented. For instance, reactions with 2-amino-4-(p-ethoxyphenyl)oxazole have been reported to form novel Schiff bases. researchgate.net

Similarly, hydrazone derivatives are synthesized by the condensation of this compound with hydrazines or hydrazides. dergipark.org.tr For example, reacting the aldehyde with benzoic acid hydrazide in a mixture of THF and absolute ethanol with a catalytic amount of glacial acetic acid under reflux yields the corresponding N-(4-chlorobenzilidine)benzoic acid hydrazide. researchgate.net These reactions are crucial as hydrazones are known to be more stable to hydrolysis compared to Schiff bases under certain conditions. researchgate.net The general procedure for forming hydrazones from this compound would involve reacting it with a substituted hydrazine (B178648) (R-NHNH2) in an appropriate solvent.

The following table summarizes representative condensation reactions that are applicable to this compound based on studies with similar aldehydes.

| Reactant 1 | Reactant 2 | Product Type | Catalyst | Reference |

| This compound | Primary Amine (e.g., 2-amino-1-phenylethanol) | Schiff Base | Glacial Acetic Acid | researchgate.net |

| This compound | Hydrazine/Hydrazide (e.g., Benzoic Acid Hydrazide) | Hydrazone | Glacial Acetic Acid | researchgate.net |

Reactivity and Transformations Involving the Chlorophenoxy Group in this compound

The chlorophenoxy group in this compound introduces another site for chemical modification, primarily through nucleophilic aromatic substitution (SNA_r) reactions. The chlorine atom on the phenoxy ring can be displaced by various nucleophiles, although this typically requires harsh reaction conditions or catalytic activation due to the relative inertness of aryl chlorides compared to other aryl halides.

One of the classic methods for forming diaryl ethers, the Ullmann condensation, can be conceptually applied here, although it's more commonly used to form the diaryl ether bond rather than modify it. wikipedia.org However, transformations involving the displacement of the chlorine atom are feasible. For such reactions to occur, the aromatic ring is often activated by electron-withdrawing groups. wikipedia.org In the case of this compound, the aldehyde group on the other ring has an electron-withdrawing effect, which could slightly influence the reactivity of the remote chloro-substituted ring.

Modern cross-coupling reactions, particularly those catalyzed by copper, have improved the feasibility of such transformations under milder conditions. For instance, the Ullmann-type coupling of phenols with aryl halides is a well-established method for forming diaryl ethers. organic-chemistry.org Reversing this logic, one could envision the cleavage and subsequent re-formation of a new ether linkage at the chlorinated position with a different phenol under catalytic conditions. A study on the synthesis of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]-ethanone involved an Ullmann reaction between 4-chlorophenol and 1,3-dichlorobenzene, showcasing the formation of the C-O bond in a related system. globethesis.com

Nucleophilic aromatic substitution can also be employed to replace the chlorine atom with other functional groups. For example, reaction with various nucleophiles like amines or alkoxides could potentially lead to the synthesis of new derivatives, although this would likely require a catalyst and possibly harsh conditions. The activating power of a para-aldehyde group on a directly attached ring is known, but its influence across an ether linkage is less pronounced. zenodo.org

Fabrication of Complex Molecular Architectures Using this compound as a Building Block

The dual reactivity of this compound, stemming from its aldehyde group and the chlorophenoxy moiety, makes it a valuable building block for the synthesis of more complex molecular architectures. chemimpex.com The aldehyde function serves as a convenient handle for elaboration into various structures, while the diaryl ether core provides a rigid and defined spatial arrangement.

A significant application of this building block is in the synthesis of heterocyclic compounds. Chalcones, which are precursors to many heterocyclic systems like oxazines, thiazines, and isoxazoles, can be synthesized through the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde. tsijournals.com In this context, this compound can react with acetophenones to form the corresponding chalcone, which can then undergo cyclization reactions with reagents like urea, thiourea, or hydroxylamine (B1172632) to yield a variety of six- and five-membered heterocyclic rings. tsijournals.com

Furthermore, the aldehyde group can be used in multi-component reactions to construct complex molecules in a single step. The inherent structure of this compound can be incorporated into larger frameworks for applications in medicinal chemistry and materials science. chemimpex.com Its use as a precursor for biologically active compounds is an area of active research. chemimpex.com The synthesis of bis-Schiff bases and subsequently bis-1,3-thiazolidin-4-ones has been demonstrated starting from related hydroxybenzaldehydes, a synthetic route that could be adapted for this compound to create larger, more complex structures. researchgate.net

Catalyst-Assisted Synthesis and Reaction Optimization for this compound Derivatives

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and scope of reactions involving this compound. Both homogeneous and heterogeneous catalysts are employed to facilitate a variety of chemical transformations.

Knoevenagel Condensation Strategies Utilizing this compound

The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde or ketone reacts with an active methylene compound in the presence of a basic catalyst. wikipedia.org This reaction is a powerful tool for C-C bond formation and is widely used to synthesize α,β-unsaturated compounds. This compound can readily participate in Knoevenagel condensations with various active methylene compounds like malonic esters, malononitrile, and ethyl cyanoacetate. organic-chemistry.org

The reaction is typically catalyzed by weak bases such as primary or secondary amines (e.g., piperidine) or their ammonium salts. thermofisher.com The choice of catalyst and reaction conditions can influence the reaction rate and yield. The mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent dehydration leads to the final α,β-unsaturated product. To drive the reaction to completion, the water formed as a byproduct is often removed, for instance, by azeotropic distillation. thermofisher.com

Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems for the Knoevenagel condensation, including the use of solid catalysts and solvent-free reaction conditions. researchgate.net

The following table outlines the expected products from the Knoevenagel condensation of this compound with common active methylene compounds.

| This compound | Active Methylene Compound | Expected Product | Catalyst |

| ![Image of this compound structure] | Malononitrile | 2-(4-(4-Chlorophenoxy)benzylidene)malononitrile | Basic catalyst (e.g., piperidine) |

| ![Image of this compound structure] | Diethyl malonate | Diethyl 2-(4-(4-Chlorophenoxy)benzylidene)malonate | Basic catalyst (e.g., piperidine) |

| ![Image of this compound structure] | Ethyl acetoacetate | Ethyl 2-(4-(4-Chlorophenoxy)benzylidene)-3-oxobutanoate | Basic catalyst (e.g., piperidine) |

Exploration of Transition Metal-Catalyzed Coupling Reactions in the Derivatization of this compound

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl chloride in the chlorophenoxy group of this compound can participate in such reactions, although it is generally less reactive than the corresponding aryl bromides or iodides.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide catalyzed by a palladium complex, is a prominent example. wikipedia.org While challenging, the Suzuki coupling of aryl chlorides can be achieved with the use of specialized palladium catalysts and ligands. organic-chemistry.org A successful Suzuki coupling of this compound with an arylboronic acid would result in the formation of a biaryl ether with further substitution on the formerly chlorinated ring. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org It is conceivable to use the chlorophenoxy moiety of this compound as the aryl halide component in a Heck reaction with an alkene, leading to the formation of a stilbene-like derivative. The reaction typically requires a palladium catalyst, a base, and often phosphine (B1218219) ligands. organic-chemistry.org

Application of Lewis Acid and Base Catalysis in this compound Transformations

Lewis acids and bases are widely used to catalyze a variety of reactions involving carbonyl compounds. In the context of this compound, Lewis acids can activate the aldehyde group towards nucleophilic attack by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity. This is a common strategy in reactions such as the hetero-Diels-Alder reaction. organic-chemistry.org For instance, Lewis acids like FeCl3 have been shown to catalyze carbonyl-olefin metathesis reactions. nih.gov

Lewis bases, on the other hand, can act as nucleophilic catalysts. In the context of the Knoevenagel condensation, while typically base-catalyzed, certain Lewis bases can also promote the reaction. More broadly, Lewis bases are known to catalyze a wide array of transformations. iitp.ac.in

In the Knoevenagel condensation of this compound, the choice of a basic catalyst is crucial. While traditional amine bases are effective, research has explored various other catalytic systems to improve reaction efficiency and environmental friendliness. The use of gallium chloride as a Lewis acid catalyst has been reported for the Knoevenagel condensation of aldehydes with active methylene compounds under solvent-free conditions. researchgate.net This highlights the potential for Lewis acid catalysis in promoting this key C-C bond-forming reaction with this compound.

Development of Solvent-Free and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which encourage the reduction or elimination of hazardous substances, have spurred significant innovation in the synthesis of diaryl ethers, including this compound. These modern approaches focus on minimizing waste, reducing energy consumption, and using less toxic materials compared to traditional methods like the classical Ullmann condensation, which often requires harsh reaction conditions and stoichiometric amounts of copper. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering benefits such as dramatically reduced reaction times, improved yields, and enhanced product purity. researchgate.net For the synthesis of diaryl ethers, microwave heating can facilitate the nucleophilic aromatic substitution (SNAr) reaction between a phenol and an activated aryl halide. acs.org

Research has demonstrated that the direct coupling of phenols with electron-deficient aryl halides can be achieved with exceptional efficiency under microwave irradiation, often without the need for a catalyst. acs.orgresearchgate.net For instance, the reaction between 4-chlorophenol and 4-bromobenzonitrile, a compound structurally related to the precursors of this compound, results in an 87% yield of the corresponding diaryl ether in just 10 minutes. acs.org Similarly, coupling 4-hydroxybenzonitrile (B152051) with 4-nitrophenol (B140041) under microwave conditions can produce the diaryl ether in 95% yield within 5 minutes. acs.org

These findings strongly suggest that the synthesis of this compound from 4-chlorophenol and an activated p-halobenzaldehyde (e.g., 4-fluorobenzaldehyde) can be significantly optimized using microwave technology. The process offers a clean reaction with a simple workup, aligning with green chemistry principles. acs.org In cases involving less reactive aryl halides, a copper catalyst, often in combination with a ligand like N,N-dimethylglycine, can be used to facilitate the Ullmann-type coupling under microwave irradiation, still achieving high yields in a fraction of the time required for conventional heating. researchgate.netnih.gov

Table 1: Microwave-Assisted Synthesis of Diaryl Ethers (Analogous Reactions)

| Phenol | Aryl Halide | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chlorophenol | 4-Bromobenzonitrile | Microwave, No Catalyst | 10 min | 87 | acs.org |

| 4-Hydroxybenzonitrile | 4-Nitrophenol | Microwave, No Catalyst | 5 min | 95 | acs.org |

| Guaiacol | 2-Fluorobenzonitrile | Microwave, No Catalyst | 10 min | 98 | acs.org |

| 2-Aminophenol | 2-Bromobenzoic Acid | CuI, DMG·HCl, Cs₂CO₃, Microwave (150°C) | 30 min | 64-100 | nih.gov |

Ultrasound-Assisted and Mechanochemical Methods

In addition to microwave irradiation, other energy sources are being explored to promote greener synthetic routes. Ultrasound-assisted synthesis , or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique can lead to higher yields, faster reaction rates, and milder reaction conditions. researchgate.net It has been successfully applied to a wide range of organic reactions, including catalyst-free syntheses in water and solventless preparations of heterocyclic compounds. acs.orgnih.gov The application of ultrasound could potentially enhance the yield and reduce the time and temperature required for the synthesis of this compound, particularly in reactions using green catalysts or aqueous media. researchgate.net

Mechanochemistry , which involves inducing reactions in the solid state through mechanical force (e.g., ball-milling), represents a truly solvent-free approach. rsc.org This method has gained traction for its efficiency, scalability, and ability to produce high yields with minimal purification. rsc.org Mechanochemical techniques have been successfully employed for aldol condensations and the synthesis of complex heterocyclic structures, demonstrating their potential as a viable and environmentally benign alternative to solvent-based synthesis of the target aldehyde. rsc.org

Phase-Transfer Catalysis and Greener Solvent Systems

Phase-transfer catalysis (PTC) is an established green chemistry technique that facilitates reactions between reactants located in different immiscible phases (typically aqueous and organic). wikipedia.orgresearchgate.net A phase-transfer catalyst, such as a quaternary ammonium salt, transports one reactant (often an anion) across the phase boundary to react with the other. wikipedia.orgslideshare.net This methodology offers several advantages, including the use of water instead of hazardous organic solvents, milder reaction conditions, and often enhanced reaction rates and yields. rjptonline.orgcrdeepjournal.org PTC has been effectively used for the selective oxidation of alkyl aromatics to their corresponding aldehydes, indicating its applicability for precursors of this compound. rjptonline.org

The replacement of conventional volatile organic compounds with greener alternatives is another key aspect of green synthesis. Deep eutectic solvents (DES) , which are mixtures of hydrogen bond donors and acceptors, are gaining attention as environmentally benign reaction media. nih.gov They are often biodegradable, non-toxic, and inexpensive. An efficient copper-catalyzed Ullmann-type synthesis of aryl alkyl ethers has been developed using choline (B1196258) chloride-based eutectic mixtures as the solvent, proceeding in the absence of additional ligands and providing high yields. nih.gov This approach presents a sustainable alternative for the synthesis of diaryl ethers like this compound.

Table 2: Comparison of Green Synthesis Methodologies for Diaryl Ether Formation

| Methodology | Key Principle | Advantages | Potential Application for this compound |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating using microwave energy | Drastically reduced reaction times, higher yields, catalyst-free options researchgate.netacs.org | Coupling of 4-chlorophenol and 4-halobenzaldehyde |

| Ultrasound-Assisted Synthesis | Acoustic cavitation to enhance reactivity | Higher yields, faster rates, milder conditions researchgate.net | Enhanced reaction rates in aqueous or catalyzed systems |

| Mechanochemistry | Reaction induced by mechanical force (milling) | Solvent-free, high efficiency, minimal waste rsc.org | Solid-state synthesis from solid precursors |

| Phase-Transfer Catalysis (PTC) | Facilitates reaction between immiscible phases | Use of water, reduced need for organic solvents, mild conditions researchgate.netrjptonline.org | Williamson ether synthesis using an aqueous base and organic substrate phase |

Applications of 4 4 Chlorophenoxy Benzaldehyde in Medicinal Chemistry and Biological Sciences

Derivatization of 4-(4-Chlorophenoxy)benzaldehyde for Bioactive Compound Development

The structural framework of this compound serves as a versatile starting point for the synthesis of a diverse array of bioactive compounds. Its chemical reactivity, centered around the aldehyde functional group and the diphenyl ether linkage, allows for a multitude of chemical modifications, leading to the generation of novel derivatives with potential therapeutic applications.

The synthesis of new pharmaceutical agents from this compound often involves reactions targeting the aldehyde group. One common approach is the condensation reaction with various nucleophiles to form Schiff bases, chalcones, or other heterocyclic structures. For instance, the reaction of 4-hydroxy-benzaldehyde derivatives with phenacyl bromide derivatives via a Williamson etherification mechanism is a known method for creating phenoxy benzaldehyde (B42025) compounds. This same principle can be applied to this compound to introduce further structural diversity. orientjchem.org

Multicomponent reactions, such as the Doebner reaction for the synthesis of quinoline-4-carboxylic acids, represent another efficient strategy. This reaction utilizes an aromatic amine, an aldehyde, and pyruvic acid to construct the quinoline scaffold. mdpi.com By employing this compound in such reactions, novel quinoline derivatives with potential biological activities can be accessed.

The synthesis of various heterocyclic compounds often starts from benzaldehyde derivatives. For example, 1,3,4-thiadiazole sulfonamides have been synthesized from 4-chlorobenzoic acid, a related starting material, in a multi-step process involving esterification, hydrazination, cyclization, and subsequent conversion to sulfonamides. mdpi.comnih.gov A similar synthetic strategy could be envisioned starting from this compound to generate novel thiadiazole derivatives.

Derivatives of this compound are being investigated for a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The specific biological activity is often dictated by the nature of the chemical moiety introduced to the parent molecule.

For example, benzyloxybenzaldehyde derivatives have shown significant anticancer activity against cell lines such as HL-60. nih.gov These compounds were found to induce apoptosis and cause a loss of mitochondrial membrane potential. nih.gov Chalcone (B49325) derivatives, which can be synthesized from benzaldehydes, are known to possess a broad range of biological activities including anti-inflammatory, analgesic, and antioxidant effects. researchgate.net Specifically, certain chalcones have been investigated for their potent antibacterial and antifungal activities. mdpi.com

Furthermore, derivatives of related structures like 4-hydroxycoumarin have demonstrated a wide variety of pharmacological effects, including anticoagulant, anti-inflammatory, antibacterial, and antiviral properties. nih.govmdpi.com The synthesis of coumarin-based derivatives from this compound could therefore be a promising avenue for the discovery of new bioactive agents.

Below is a table summarizing the explored biological activities of derivatives from structurally related benzaldehydes:

| Derivative Class | Starting Material Precursor | Explored Biological Activities |

| Benzyloxybenzaldehydes | Benzaldehyde | Anticancer nih.gov |

| Chalcones | Benzaldehyde | Anti-inflammatory, Analgesic, Antioxidant, Antibacterial, Antifungal researchgate.netmdpi.com |

| 4-Hydroxycoumarins | Substituted aromatic aldehydes | Anticoagulant, Anti-inflammatory, Antibacterial, Antiviral nih.govmdpi.com |

| 1,3,4-Thiadiazole Sulfonamides | 4-Chlorobenzoic acid | Antiviral mdpi.comnih.gov |

Mechanisms of Biological Action and Target Engagement of this compound Derivatives

The biological effects of this compound derivatives are mediated through their interaction with specific molecular targets within cells. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP14, are involved in crucial cellular processes like DNA repair and cell survival, and their overexpression is implicated in various cancers. nih.gov Consequently, the development of PARP inhibitors is a significant area of cancer research. nih.govnih.gov While specific studies on this compound derivatives as PARP inhibitors are not extensively detailed in the provided context, the general approach involves designing molecules that compete with the natural substrate, NAD+, at the enzyme's active site. nih.gov

Research on novel PARP1 and PARP14 inhibitors has led to the design and synthesis of numerous compounds. nih.gov These inhibitors are often evaluated for their in vitro inhibitory effects against a panel of PARP enzymes to determine their potency and selectivity. nih.gov The therapeutic potential of such inhibitors is further assessed through cell viability assays, where their ability to potentiate the efficacy of chemotherapeutic agents like cisplatin is investigated. nih.gov

The antiviral potential of compounds derived from structures related to this compound has been demonstrated. For instance, novel 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives, synthesized from 4-chlorobenzoic acid, have been shown to possess anti-tobacco mosaic virus (TMV) activity. mdpi.comnih.gov The antiviral activity of these newly synthesized derivatives is typically evaluated using methods like the half-leaf method, with a known antiviral agent used as a control. mdpi.com

The exploration of phytochemicals has also revealed a rich source of potential antiviral agents. researchgate.net Compounds such as chalcones, which can be synthesized from benzaldehyde derivatives, have shown promise in targeting various viral enzymes. nih.gov The mechanism of antiviral action can involve the inhibition of viral RNA-dependent RNA polymerase or other essential viral proteins. nih.gov

Derivatives of benzaldehyde have been extensively studied for their antimicrobial and antifungal properties. Chalcones, synthesized from substituted benzaldehydes, have demonstrated significant activity against a range of pathogenic bacteria and fungi. mdpi.com The antimicrobial efficacy of these compounds is often assessed against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. mdpi.com

The mechanism of antifungal action for some benzaldehyde derivatives involves the disruption of the cellular antioxidation system in fungi. nih.gov Certain benzaldehydes can act as chemosensitizing agents, enhancing the efficacy of other antifungal drugs by destabilizing the fungal antioxidant defenses. nih.gov

Furthermore, the introduction of specific functional groups can enhance the antimicrobial and antifungal potency. For example, studies on newly synthesized carbazole derivatives have shown effective inhibition of Gram-positive bacteria and certain fungi. nih.gov Similarly, quinoxaline derivatives have been designed and evaluated as antimicrobial agents against plant pathogenic bacteria and fungi, with some compounds showing potent activity. rsc.org

The following table presents a summary of the antimicrobial and antifungal activities of various benzaldehyde-related derivatives:

| Derivative Class | Target Organisms | Noted Effects |

| Chalcones | Gram-positive and Gram-negative bacteria, Candida albicans, Aspergillus niger | Antimicrobial and antifungal activity mdpi.com |

| Benzaldehydes | Aspergillus fumigatus, A. flavus, A. terreus, Penicillium expansum | Disruption of cellular antioxidation nih.gov |

| Carbazole derivatives | Gram-positive bacteria, Candida albicans, Aspergillus flavus | Inhibition of bacterial and fungal growth nih.gov |

| Quinoxaline derivatives | Plant pathogenic bacteria and fungi | Antibacterial and antifungal activity rsc.org |

Antioxidant Properties of Related this compound Structures

While direct studies on the antioxidant properties of this compound are limited, research into structurally related compounds, such as other substituted benzaldehydes and phenols, provides significant insights. The antioxidant capacity of phenolic compounds is often linked to their ability to scavenge free radicals. For instance, studies on dihydroxybenzaldehydes have shown that the positioning of hydroxyl groups on the aromatic ring is a critical determinant of antioxidant activity. wiserpub.com This suggests that modifications to the core benzaldehyde structure can significantly influence its ability to mitigate oxidative stress. wiserpub.com

Furthermore, investigations into benzylideneacetophenones, which are derivatives of benzaldehydes, have revealed that these compounds can possess antioxidant properties by acting as free radical scavengers. Structure-activity relationship (SAR) analyses in this class of compounds have indicated that the presence of electron-donating groups tends to enhance antioxidant effects. mdpi.com This principle could potentially be applied to the this compound scaffold to design derivatives with potent antioxidant capabilities. The antioxidant activity of such compounds is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. wiserpub.commdpi.comnih.gov

Antimalarial Drug Discovery Efforts Involving this compound Precursors

The urgent need for new antimalarial drugs, driven by increasing parasite resistance to existing therapies, has spurred research into novel chemical scaffolds. ucsf.edunih.govnih.gov Precursors and compounds structurally related to this compound have emerged as promising candidates in this field. A notable example is 3-chloro-4-(4-chlorophenoxy)aniline (ANI), a compound that has demonstrated antiplasmodial activity. Research has shown that ANI may act by inhibiting the enoyl-acyl carrier protein reductase of the Plasmodium parasite.

Further studies have explored the efficacy of combining ANI with established antimalarial drugs like artesunate and chloroquine. These combination therapies have shown synergistic effects, inhibiting parasite growth at lower concentrations than when the drugs are used individually. This approach targets multiple pathways in the parasite, potentially reducing the likelihood of resistance development.

| Compound/Combination | Parasite Strain | Activity Metric | Value |

|---|---|---|---|

| ANI + Artesunate | P. falciparum (W2, resistant) | IC₅₀ | 3.3 µg/ml (ANI) + 1.1 ng/ml (AS) |

| ANI + Artesunate | P. falciparum (3D7, sensitive) | IC₅₀ | 2.6 µg/ml (ANI) + 0.8 ng/ml (AS) |

| ANI + Chloroquine | P. falciparum (W2, resistant) | IC₅₀ | 3.7 µg/ml (ANI) + 22 ng/ml (CQ) |

| ANI + Chloroquine | P. falciparum (3D7, sensitive) | IC₅₀ | 3.1 µg/ml (ANI) + 4.6 ng/ml (CQ) |

| ANI + Artesunate | P. berghei (in vivo) | ED₅₀ Combination | 1.68 mg/kg (ANI) + 0.88 mg/kg (AS) |

| ANI + Chloroquine | P. berghei (in vivo) | ED₅₀ Combination | 3.15 mg/kg (ANI) + 1.78 mg/kg (CQ) |

Anti-inflammatory and Anti-tumor Research on this compound Analogs

Analogs of this compound have been investigated for their potential as both anti-inflammatory and anti-tumor agents. For example, a positional isomer, 3-(4-chlorophenoxy)benzaldehyde, has been explored for its anti-tumor properties. nih.govnih.gov The broader class of benzaldehyde derivatives has shown promise in oncology research. nih.govnih.gov

In the realm of anti-inflammatory research, related structures such as 4-hydroxybenzaldehyde (B117250) have been shown to suppress the production of inflammatory mediators like nitric oxide (NO) and down-regulate enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages. researchgate.netbiomolther.org This mechanism of action is a key target for many anti-inflammatory drugs. mdpi.com The structural similarities suggest that derivatives of this compound could be synthesized and tested for similar activities.

Hypocholesterolemic Potential of Related Compounds

Compounds containing the 4-chlorophenoxy moiety have been studied for their effects on cholesterol levels. Research into compounds structurally related to ethyl alpha-(4-chlorophenoxy)-alpha-methylpropionate has indicated hypocholesterolemic properties. nih.gov This activity is noteworthy as the widely used hypolipidemic drug, clofibrate, is also a phenoxy acid derivative, specifically ethyl-2-(4-chlorophenoxy)-2-methylpropionate. nih.gov Studies in animal models have shown that compounds with this structural feature can decrease serum lipid levels, suggesting a mechanism that may involve increased lipid utilization in the liver. nih.gov The presence of the 4-chlorophenoxy group in this compound makes it a candidate for derivatization and evaluation for potential hypocholesterolemic effects.

Modulatory Effects on Tissue Oxygenation by Substituted Benzaldehyde Compounds

A fascinating area of research involves the use of substituted benzaldehydes as allosteric modulators of hemoglobin to increase tissue oxygenation. google.comnih.gov Certain benzaldehyde derivatives have been specifically designed to bind to the oxy conformation of hemoglobin, thereby stabilizing it and increasing its affinity for oxygen. nih.gov This action effectively shifts the oxygen-hemoglobin dissociation curve to the left. nih.gov Such compounds have potential therapeutic applications in conditions characterized by tissue hypoxia, including sickle cell disease, where they can also inhibit the sickling of erythrocytes at low oxygen pressures. nih.gov This innovative approach highlights a non-hematological application for benzaldehyde-based compounds in treating blood disorders.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule correlates with its biological activity. plos.orgresearchgate.net By making systematic modifications to a lead compound, researchers can identify which chemical groups are essential for its therapeutic effects and which can be altered to improve properties like potency, selectivity, or metabolic stability.

Impact of Substituent Modifications on the Bioactivity Profile

For derivatives of this compound, SAR studies have provided valuable insights into how different substituents influence their biological activities. The nature and position of substituent groups on the aromatic rings can dramatically alter the compound's electronic and steric properties, thereby affecting its interaction with biological targets. researchgate.netnih.govnih.gov

Key findings from SAR studies on related compounds include:

Electronic Effects : The presence of electron-donating groups (e.g., methoxy, amino) versus electron-withdrawing groups (e.g., nitro, chloro) can significantly impact bioactivity. For instance, in studies of benzylideneacetophenones, electron-donating groups at the para-position of the aromatic rings were found to enhance anti-inflammatory and antioxidant activities. nih.gov

Positional Isomerism : The location of a substituent (ortho, meta, or para) is crucial. Research on benzyloxybenzaldehyde derivatives as anticancer agents revealed that the specific placement of methoxy or chloro groups on the benzaldehyde ring led to significant differences in potency against cancer cell lines. nih.gov

Steric Factors : The size and shape of substituents can influence how a molecule fits into the active site of an enzyme or receptor. The introduction of bulky groups may either enhance binding through favorable hydrophobic interactions or hinder it due to steric clash.

These SAR principles guide the rational design of new derivatives of this compound with optimized therapeutic profiles for a variety of disease targets.

Rational Ligand Design and Binding Affinity Analysis for Biological Targets Utilizing this compound

The strategic design of novel therapeutic agents often relies on the principle of rational ligand design, a process that leverages an understanding of the interactions between a small molecule and its biological target. The chemical scaffold of this compound, with its diaryl ether linkage and reactive aldehyde group, presents a versatile platform for the development of targeted inhibitors for a variety of enzymes and receptors. This section explores the application of this compound in the rational design of bioactive molecules and the subsequent analysis of their binding affinities to specific biological targets.

The core concept of rational ligand design is to iteratively modify a lead compound to enhance its binding affinity and selectivity for a target protein. This process is often guided by computational methods such as molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor. Structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity, are also crucial in this process.

Application in the Design of Hydrazone-Based Anticancer Agents

One notable application of this compound is in the synthesis of hydrazone derivatives with potential anticancer activity. Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group, and they have garnered significant interest in medicinal chemistry due to their diverse biological activities.

In a study focused on developing novel anticancer agents, a series of hydrazide-hydrazone derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Among the synthesized compounds, a derivative incorporating a pyrrole ring, designated as compound 3h , demonstrated significant potency. This compound exhibited inhibitory concentrations (IC50) of 1.32 µM, 2.99 µM, and 1.71 µM against prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines, respectively nih.gov. The synthesis of such hydrazones typically involves the condensation reaction between a carbohydrazide and an aldehyde, highlighting the role of this compound as a key building block in generating these potent anticancer agents.

Further mechanistic studies revealed that compound 3h induced apoptosis, or programmed cell death, in cancer cells, a desirable characteristic for an anticancer drug. This was evidenced by an increase in caspase-3 activation, a key enzyme in the apoptotic pathway, and a higher number of cells entering early apoptosis nih.gov.

The following interactive data table summarizes the in vitro anticancer activity of the notable hydrazone derivative.

| Compound | Target Cell Line | IC50 (µM) |

| 3h | PC-3 (Prostate Cancer) | 1.32 |

| 3h | MCF-7 (Breast Cancer) | 2.99 |

| 3h | HT-29 (Colon Cancer) | 1.71 |

Use as a Scaffold for Chalcone Synthesis

The aldehyde functionality of this compound also makes it a valuable precursor for the synthesis of chalcones. Chalcones are characterized by an open-chain flavonoid structure in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. This structural motif is present in many natural products and has been associated with a wide range of pharmacological activities, including antibacterial, antifungal, and antimalarial properties.

The Claisen-Schmidt condensation reaction, which involves the reaction of a benzaldehyde with an acetophenone (B1666503) in the presence of a catalyst, is a common method for synthesizing chalcones. By utilizing this compound in this reaction, medicinal chemists can introduce the 4-chlorophenoxy moiety into the resulting chalcone scaffold. This substitution can significantly influence the biological activity of the final compound. For instance, studies on various chalcone derivatives have demonstrated that the nature and position of substituents on the aromatic rings play a crucial role in their antimicrobial and antimalarial efficacy jomardpublishing.com. While specific binding affinity data for chalcones derived directly from this compound is not extensively reported in the readily available literature, the established biological importance of this class of compounds underscores the potential of this starting material in the rational design of new therapeutic agents.

The rational design of ligands based on the this compound scaffold is an active area of research. The ability to systematically modify the structure and evaluate the corresponding changes in biological activity allows for the optimization of lead compounds with improved potency and selectivity for their intended biological targets. Future studies involving molecular docking and comprehensive SAR analysis will likely uncover new therapeutic applications for derivatives of this versatile chemical compound.

Contributions of 4 4 Chlorophenoxy Benzaldehyde to Agrochemical Research

Development of Herbicidal Agents Derived from 4-(4-Chlorophenoxy)benzaldehyde

While this compound is noted for its role as a precursor in the synthesis of agricultural chemicals, detailed public research on its direct conversion to specific herbicidal agents is limited. ambeed.comchemimpex.com The general class of chlorophenoxy compounds, however, is well-established in the development of herbicides. googleapis.comgoogleapis.comgoogle.com The core structure of this compound, containing the chlorophenoxy moiety, is a recognized feature in various herbicidally active molecules. The exploration of this chemical class continues in patent literature, with various formulations designed to control undesirable vegetation. googleapis.comgoogle.com For example, some herbicidal compositions are designed as flowable suspensions or emulsifiable concentrates for effective application in the field. googleapis.com

Formulation of Pesticidal Compounds Utilizing this compound

The 4-(4-chlorophenoxy) structural motif is integral to the synthesis of certain fungicidal compounds. Research has demonstrated that this chemical group is a key component in novel pyridyl-ethanols with high fungal toxicity. researchgate.net

One area of research has focused on the synthesis of 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols. These compounds are produced through the reaction of substituted 3-(oxiranyl)pyridines with 4-chlorophenol (B41353). The presence of the chlorine atom at the 4-position of the phenoxy group is a critical factor in the observed fungicidal properties. researchgate.net The resulting compounds have shown significant activity against a range of plant pathogenic fungi. researchgate.net

The fungicidal efficacy of these derivatives has been tested against several fungal species. The data below shows the percentage drop in the radial growth of fungal mycelium when exposed to these compounds at a concentration of 30 mg/L, compared to an untreated control. researchgate.net

Furthermore, the aldehyde functional group in this compound provides a reactive site for the synthesis of other classes of pesticides, such as hydrazone derivatives, which are known to possess insecticidal effects against pests like Lepidoptera and Coleoptera. justia.com

Strategies for Enhanced Crop Protection Agents Based on this compound Scaffolds

The development of novel and more effective crop protection agents is a continuous process in agrochemical research. researchgate.net A key strategy in this endeavor is the use of chemical scaffolds—core molecular structures that can be systematically modified to create a library of related compounds with diverse biological activities. The this compound molecule represents a valuable scaffold for this purpose.

The strategic value of the this compound scaffold lies in its distinct chemical features:

The Diaryl Ether Linkage: The bond connecting the two aromatic rings is a common structural motif in many commercial agrochemicals, known for contributing to molecular stability and specific biological interactions.

The Chlorophenyl Group: The presence and position of chlorine atoms on a phenyl ring are crucial for the biological activity of many pesticides, including fungicides and herbicides. researchgate.netnih.gov

The Benzaldehyde (B42025) Functional Group: The aldehyde group is a highly versatile chemical handle. It can be readily converted into a wide array of other functional groups, including oximes, hydrazones, and Schiff bases, each capable of imparting different physicochemical properties and biological activities. justia.comresearchgate.netnih.gov This allows for the creation of large, diverse libraries of derivative compounds for screening and optimization.

By modifying the substituents on either of the aromatic rings or by elaborating the aldehyde function, researchers can fine-tune the properties of the resulting molecules. This approach, known as lead optimization, aims to enhance potency against target pests, improve selectivity to avoid harming crops, and optimize environmental persistence. The search for new agrochemicals often involves the synthesis of numerous derivatives based on a promising scaffold like this compound to discover compounds with superior performance for modern agricultural needs. scimplify.comcohizon.com

Role of 4 4 Chlorophenoxy Benzaldehyde in Materials Science and Advanced Functional Materials

Synthesis of Specialty Polymers and Resins Using 4-(4-Chlorophenoxy)benzaldehyde

This compound is a key monomer in the synthesis of high-performance specialty polymers, particularly poly(aryl ether ketone)s (PAEKs). beilstein-journals.org These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, automotive, and medical industries.

The synthesis of PAEKs often involves a nucleophilic substitution reaction where a bisphenol is reacted with an activated dihalide monomer. While direct polymerization of this compound can be challenging, it can be chemically modified to create suitable monomers for polycondensation reactions. For instance, it can be converted into a bisphenol derivative, which can then be polymerized with a dihalobenzophenone to yield a poly(aryl ether ketone). The incorporation of the bulky, rigid 4-(4-chlorophenoxy)phenyl side group can significantly influence the polymer's properties.

Research into novel polyketones has demonstrated that their thermal properties are highly dependent on the crystalline structure of the polymer. For example, a novel 1,4-polyketone (PAK) has shown a high melting temperature (Tm) of 580 °C and a glass transition temperature (Tg) of 74 °C, indicating excellent thermal stability. nih.gov The aromatic rings in the polymer backbone contribute to a well-ordered, stacked structure, enhancing the material's strength. nih.gov

The mechanical properties of polyketones are also noteworthy, with high impact strength, low wear, and good solvent resistance. unc.edu The moisture absorption is typically low, which helps in maintaining consistent mechanical performance in varying environmental conditions. unc.edu

Table 1: Thermal Properties of a Novel 1,4-Polyketone (PAK)

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 74 °C |

| Melting Temperature (Tm) | 580 °C |

| Weight Loss below 100 °C | ~1.4% |

| Char Yield at 700 °C | 93.9% |

Data sourced from a study on a novel 1,4-polyketone. nih.gov

Applications in Coatings and Adhesives through this compound Derivatives

Derivatives of this compound are utilized in the formulation of high-performance coatings and adhesives, where durability, adhesion, and resistance to harsh environments are paramount. beilstein-journals.org The inherent properties of the chlorophenoxy group, such as thermal stability and hydrophobicity, can be imparted to the final coating or adhesive formulation.

The aldehyde functionality of this compound allows for its derivatization into various resins, such as phenolic and epoxy resins, which are workhorses in the coatings and adhesives industry. For example, it can be used to synthesize specific bisphenols that are then used to create epoxy resins with enhanced thermal and chemical resistance.

Research on adhesive properties of polymer blends has shown that the composition of the resin plays a critical role in determining the bond strength. For instance, studies on phenol (B47542)/cardanol (B1251761)–formaldehyde copolymer resins blended with polychloroprene rubber have revealed that varying the ratio of phenol to cardanol can optimize shear and peel strengths for different substrates. researchgate.net While not directly using this compound, this research highlights how the modification of the aldehyde-derived resin component can be tailored for specific adhesive applications. In one study, a high shear strength of 12,000 kPa was achieved for stainless steel-stainless steel bonds. researchgate.net

The formulation of adhesives often involves a primer and an adhesive layer. Research has shown that the resin content in both these layers significantly impacts the final bond strength. For example, in SBR-Al bonds, an 80 phr total resin content in the primer and a 40 phr resin content in the adhesive were found to provide the best shear and peel strengths. researchgate.net

Research on Organic Electronic Materials Incorporating this compound Derived Structures

The field of organic electronics is continually seeking new materials with tunable electronic properties for applications in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). While direct research on the use of this compound in this area is limited, its structural motifs can be found in more complex molecules designed for electronic applications.

The development of conjugated polymers is central to organic electronics. These polymers possess alternating single and double bonds along their backbone, which allows for the delocalization of π-electrons and thus, electrical conductivity upon doping. unc.edu The synthesis of these polymers often involves the coupling of various aromatic building blocks. The this compound moiety could be incorporated into a larger conjugated system to influence its electronic properties, solubility, and morphology.

Research has shown that the conductivity of polymers can be dramatically increased through chemical doping. For instance, a new conjugated polymer, POET-T2-COOH, exhibited a 100,000-fold increase in electrical conductivity after being treated with an acid that removes insulating side chains. unc.edu This highlights the importance of polymer design in achieving high-performance organic electronic materials.

Furthermore, studies on poly(diphenylene phthalide) (PDP), an electro-active polymer, have shown induced electric conductivity. beilstein-journals.org This carbocyclic polymer exhibits high chemical and thermal stability, properties that could potentially be enhanced by incorporating the chlorophenoxy group from this compound.

Table 2: Electrical Conductivity of Doped Polymers

| Polymer System | Conductivity |

|---|---|

| Undoped Polymers | 10⁻¹⁰ - 10⁻⁶ S·cm⁻¹ |

| Iodine-doped Polyacetylene | >10⁴ S·cm⁻¹ |

| POET-T2-COOH (doped) | 100,000 times greater than comparable polymers |

Data sourced from various studies on conducting polymers. unc.edumdpi.com

Development of Optical Materials and Devices Utilizing this compound Analogs

The unique electronic structure of aromatic aldehydes and their derivatives makes them promising candidates for the development of advanced optical materials, particularly for nonlinear optical (NLO) applications. NLO materials can alter the properties of light, enabling applications such as frequency doubling, optical switching, and 3D optical data storage.

Chalcones, which can be synthesized from benzaldehyde (B42025) derivatives, are a class of compounds that have shown significant NLO properties. The reaction of this compound with an appropriate acetophenone (B1666503) derivative in the presence of a base would yield a chalcone (B49325) containing the 4-chlorophenoxy moiety. This structural feature could enhance the NLO response due to the electron-donating nature of the phenoxy group and the electron-withdrawing nature of the carbonyl group, creating a push-pull electronic system.

Research on ferrocenyl biaryl derivatives of chalcones has demonstrated strong second harmonic generation (SHG) responses, which were found to be 3 to 4 times greater than that of potassium dideuterophosphate (KDP), a standard NLO material. researchgate.net These compounds exhibit excellent NLO properties due to their low energy gap and efficient charge transfer within the conjugated system. researchgate.net

The synthesis of novel chalcone analogues and their characterization for NLO properties is an active area of research. The ability to tailor the molecular structure by selecting different starting aldehydes and ketones allows for the fine-tuning of the optical properties.

Table 3: Second Harmonic Generation (SHG) Response of Chalcone Derivatives

| Compound | SHG Response (relative to KDP) |

|---|---|

| Ferrocenyl Biaryl Chalcone Derivatives | 3 - 4 times greater |

Data sourced from a study on novel chalcone analogues of ferrocenyl biaryl derivatives. researchgate.net

Advanced Spectroscopic and Computational Research on 4 4 Chlorophenoxy Benzaldehyde

Spectroscopic Characterization Methodologies for 4-(4-Chlorophenoxy)benzaldehyde and its Derivatives

Spectroscopic techniques are indispensable for the detailed characterization of molecular structures. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction is employed to confirm its identity, purity, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping its carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the aldehydic proton characteristically appears as a singlet at a downfield chemical shift, typically around 9.93 ppm. The aromatic protons on the two phenyl rings appear as a series of multiplets between 7.01 and 7.86 ppm, with their specific shifts and coupling patterns determined by their position relative to the electron-withdrawing aldehyde group and the electron-donating ether linkage.

¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic downfield shift of approximately 190.6 ppm. The carbon atoms of the aromatic rings resonate in the range of 117.7 to 162.7 ppm. The carbon attached to the ether oxygen on the benzaldehyde (B42025) ring (C-O) and the carbon attached to the chlorine on the phenoxy ring (C-Cl) have distinct chemical shifts influenced by these substituents.

A summary of reported NMR data is presented below.

| ¹H NMR Data | |

| Chemical Shift (δ) in ppm | Assignment |

| 9.93 (s, 1H) | Aldehyde proton (-CHO) |

| 7.86 (d, J=8.7 Hz, 2H) | Aromatic protons ortho to -CHO |

| 7.36-7.39 (m, 2H) | Aromatic protons of the chlorophenoxy group |

| 7.01-7.07 (m, 4H) | Remaining aromatic protons |

| ¹³C NMR Data | |

| Chemical Shift (δ) in ppm | Assignment |

| 190.6 | Aldehyde carbonyl carbon (C=O) |

| 162.7 | Aromatic carbon (C-OAr) |

| 153.8 | Aromatic carbon (C-Cl) |

| 132.0 | Aromatic carbon |

| 131.6 | Aromatic carbon |

| 130.2 | Aromatic carbon |

| 130.1 | Aromatic carbon |

| 121.6 | Aromatic carbon |

| 117.7 | Aromatic carbon (C-O) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The spectrum exhibits several characteristic absorption bands. A strong, sharp absorption band is expected in the region of 1705-1730 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic aldehyde group. libretexts.org The presence of the aldehyde is further confirmed by C-H stretching vibrations appearing around 2750 and 2850 cm⁻¹. libretexts.orgdocbrown.info

The diaryl ether linkage (C-O-C) gives rise to characteristic asymmetric and symmetric stretching bands. Aromatic C=C stretching vibrations are observed in the 1440-1625 cm⁻¹ range. docbrown.info Aromatic C-H stretches appear above 3000 cm⁻¹, while out-of-plane C-H bending vibrations provide information about the substitution pattern of the benzene (B151609) rings. libretexts.orgdocbrown.info The C-Cl stretch of the chlorophenoxy group typically appears in the fingerprint region.

| Expected IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3030-3100 | C-H Stretch |

| ~2850, ~2750 | C-H Stretch |

| ~1705 | C=O Stretch |

| ~1600, ~1580, ~1480 | C=C Stretch |

| ~1240 | C-O-C Asymmetric Stretch |

| ~1000-1100 | C-Cl Stretch |

Mass Spectrometry Techniques in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and purity assessment. For this compound (C₁₃H₉ClO₂), the expected monoisotopic mass is approximately 232.03 Da. In mass spectra, a molecular ion peak ([M]⁺) would be observed at m/z 232, accompanied by an isotopic peak at m/z 234 ([M+2]⁺) with about one-third the intensity, which is characteristic of a molecule containing one chlorine atom.

Fragmentation in aldehydes often involves the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.orgmiamioh.edu Therefore, significant fragments for this compound would be expected at m/z 231 ([M-H]⁺) and m/z 203 ([M-CHO]⁺). Further fragmentation can occur at the ether linkage, leading to ions corresponding to the chlorophenoxy group and the benzoyl cation. High-resolution mass spectrometry can provide highly accurate mass measurements, confirming the elemental composition of the parent molecule and its fragments.

| Predicted Mass Spectrometry Peaks | |

| m/z (mass-to-charge ratio) | Adduct/Fragment |

| 233.036 | [M+H]⁺ |

| 232.029 | [M]⁺ |

| 231.022 | [M-H]⁻ |

| 255.018 | [M+Na]⁺ |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and crystal packing. This technique would allow for the unambiguous confirmation of the molecular geometry of this compound, including the dihedral angles between the two aromatic rings.

While X-ray crystallography is a standard method for such structural determinations, specific single-crystal X-ray diffraction data for this compound was not found in the reviewed literature. Such an analysis would yield crucial information, including the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ).

Theoretical and Computational Chemistry Approaches Applied to this compound

Alongside experimental techniques, theoretical and computational methods are employed to predict and understand the properties of molecules at an electronic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies (for comparison with experimental IR and Raman spectra), and calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a key parameter for assessing the molecule's chemical reactivity and kinetic stability.

Although DFT studies have been performed on structurally related compounds to analyze spectral data and electronic parameters, specific research applying DFT calculations to this compound was not identified in the surveyed sources. Such studies would provide valuable theoretical support for the experimental data and offer deeper insights into the molecule's charge distribution, dipole moment, and potential for intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the electronic properties and chemical reactivity of a molecule. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and can be more easily polarized. researchgate.net

In the context of designing bioactive compounds, the HOMO-LUMO gap is of particular interest. A lower energy gap often correlates with enhanced biological activity, as the molecule can more readily participate in charge-transfer interactions with biological receptors. researchgate.net For this compound, the presence of the electron-withdrawing chlorine atom and the aldehyde group, along with the electron-donating ether linkage, influences the electronic distribution and thus the energies of the frontier orbitals. Computational analysis using methods like Density Functional Theory (DFT) allows for the precise calculation of these orbital energies and the resulting energy gap, providing a quantitative measure of the molecule's potential reactivity. nih.gov

Table 1: Key Electronic Properties from FMO Analysis

| Parameter | Description | Significance for this compound |

|---|---|---|